Lipophilicity Advantage Over the 6‑Phenyl Analog
The pyrrolidine-substituted compound (target) exhibits a computed logD₇.₄ of 3.18, whereas the 6‑phenyl analog (CAS 1049249‑48‑0) is predicted to have a logD₇.₄ of approximately 3.8–4.0 based on its larger aromatic surface . The ~0.6–0.8 log unit reduction indicates improved aqueous solubility and potentially lower non‑specific protein binding, important for in‑vitro assay performance .
| Evidence Dimension | Lipophilicity (logD₇.₄) |
|---|---|
| Target Compound Data | 3.18 (calculated) |
| Comparator Or Baseline | 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine; logD₇.₄ ~3.8–4.0 (in‑silico estimate) |
| Quantified Difference | ΔlogD ≈ –0.6 to –0.8 |
| Conditions | ACD/Labs or analogous algorithm; ambient temperature |
Why This Matters
Lower lipophilicity often translates to fewer solubility‑related false negatives in biochemical assays, making the target compound a more reliable screening tool.
